N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with multiple aromatic and functional groups. Its structure includes a 3-chloro-4-methoxyphenyl acetamide moiety and a 3,4-difluorophenyl group attached to the triazol-dione scaffold.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N5O4/c1-31-14-5-2-9(6-11(14)20)23-15(28)8-26-17-16(24-25-26)18(29)27(19(17)30)10-3-4-12(21)13(22)7-10/h2-7,16-17H,8H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWNYBSTHIDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkoxy Substituents: The target compound’s 3-chloro-4-methoxyphenyl group balances lipophilicity (Cl) and solubility (OCH₃), whereas analogs with 3,4-dimethoxyphenyl () prioritize solubility for agrochemical applications.
- Triazole Core Modifications : The pyrrolo-triazol-dione scaffold is conserved across analogs, but substituents at the 5-position (e.g., 3,4-difluorophenyl vs. 3-chloro-4-fluorophenyl) dictate steric and electronic profiles, affecting metabolic stability and target selectivity .
Spectroscopic and Structural Analysis
NMR studies of related compounds (e.g., ) reveal that substituents on the triazole ring induce distinct chemical shifts in specific regions:
- Region A (positions 39–44) : Sensitive to electronegative groups (e.g., F, Cl), causing downfield shifts in protons near halogens .
- Region B (positions 29–36): Affected by methoxy or methyl groups, with upfield shifts observed for electron-donating substituents . For the target compound, the 3,4-difluorophenyl group would likely produce pronounced deshielding in Region A, while the 4-methoxy group in the acetamide moiety may stabilize adjacent protons in Region B .
Research Findings and Hypotheses
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Agrochemical Potential: Triazole-acetamide derivatives in (e.g., oxadixyl) are used as fungicides, suggesting the target compound may exhibit similar activity .
- Drug Development : The triazol-dione scaffold is prevalent in kinase inhibitors and protease modulators. Substituent electronegativity (F, Cl) could enhance target binding in therapeutic contexts .
- Metabolic Stability : The 4-methoxy group may reduce oxidative metabolism compared to methyl or halogenated analogs, as seen in .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis methods, and notable biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H14ClF2N3O4 with a molecular weight of 421.78 g/mol. The structure features a chloro-methoxyphenyl group linked to a pyrrolo-triazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClF2N3O4 |
| Molecular Weight | 421.78 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound has been documented in various studies. The process typically involves multi-step reactions that incorporate key intermediates such as pyrrole derivatives and triazole precursors.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit significant antiviral properties. For instance:
- Anti-HIV Activity : A study demonstrated that derivatives of pyrrolo[3,4-c]pyrazole showed potent inhibition against HIV-1 with single-digit micromolar potency. The flexibility in the molecular structure allows for better binding interactions with viral targets compared to other inhibitors .
The proposed mechanism involves the inhibition of viral integrase (IN) enzymes. The carbonyl oxygen in the compound plays a crucial role in binding to the metal ions required for IN activity. This interaction is crucial for the antiviral efficacy observed in various assays .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound indicates a favorable therapeutic index when compared to existing antiviral agents. In vitro studies reported an effective concentration (EC50) that is significantly lower than the cytotoxic concentration (CC50), suggesting a selective action against viral cells .
Case Studies
Recent investigations into similar compounds have yielded insights into their biological activities:
- Study on Pyrrolo Derivatives : A series of pyrrole-based compounds were synthesized and tested for their anti-HIV properties. Compounds with electron-withdrawing groups exhibited enhanced antiviral activity compared to their counterparts with electron-donating groups .
- Fluorinated Phenyl Substituents : The introduction of fluorine atoms at specific positions on phenyl rings was found to improve the potency of antiviral compounds by enhancing their binding affinity to target proteins .
Q & A
Q. How can researchers identify and characterize metabolites of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
